2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)-
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Overview
Description
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- is a chiral compound with the molecular formula C13H12O4 and a molecular weight of 232.25 g/mol . This compound is characterized by the presence of a furan ring, a phenyl group, and a beta-hydroxy group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- can be achieved through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with furan-2-carbaldehyde, followed by reduction and hydrolysis . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may involve reagents like sodium borohydride or lithium aluminum hydride . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- undergoes various types of chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- involves its interaction with various molecular targets and pathways. The beta-hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The phenyl group can engage in pi-pi interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- can be compared with other similar compounds, such as:
- 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R,S)-(+)-**: This is a diastereomer of the compound with different stereochemistry, leading to different physical and chemical properties .
3-(2-Furyl)-3-hydroxy-2-phenylpropanoic acid: This compound has a similar structure but differs in the position of the hydroxyl group, affecting its reactivity and applications.
The uniqueness of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,R*)-(+)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct properties and reactivity .
Properties
CAS No. |
119725-47-2 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2R,3R)-3-(furan-2-yl)-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H12O4/c14-12(10-7-4-8-17-10)11(13(15)16)9-5-2-1-3-6-9/h1-8,11-12,14H,(H,15,16)/t11-,12+/m1/s1 |
InChI Key |
ZFLMKKDXXLZURV-NEPJUHHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CO2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CO2)O)C(=O)O |
Origin of Product |
United States |
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